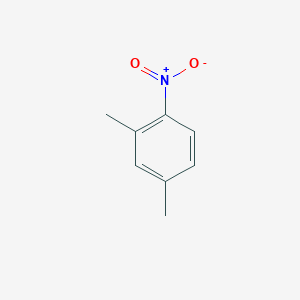

4-Isopropyl-3-methylphenol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

o-Cymen-5-ol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der primäre Wirkmechanismus von o-Cymen-5-ol beinhaltet seine antimikrobielle Aktivität. Es stört die Zellmembranen von Mikroorganismen, was zu Zelllyse und Tod führt. Diese Verbindung zielt auf verschiedene molekulare Pfade ab, die an mikrobiellem Wachstum und Überleben beteiligt sind, was sie gegen ein breites Spektrum an Bakterien und Pilzen wirksam macht .

Wirkmechanismus

Target of Action

4-Isopropyl-3-methylphenol (IPMP) is known to have a broad spectrum of antimicrobial activity, acting uniformly on various bacterial, yeast, mold, and some viral species . It has been shown to have strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .

Mode of Action

It is known to suppress oxidation and prevent degradation of co-existing materials . This property, along with its bactericidal activity, is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .

Biochemical Pathways

For instance, it has been shown to inhibit the growth or biofilm formation of Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa .

Pharmacokinetics

It is known that ipmp is highly stable and retains its properties over an extended period of time .

Result of Action

The primary result of IPMP’s action is its antimicrobial effect. It has been shown to have strong biofilm formation inhibitory activity, as well as antifungal and antimicrobial effects against Candida fungi and multiple intraoral pathogenic microorganisms . This makes it a promising treatment option for oral infections .

Action Environment

The efficacy and stability of IPMP can be influenced by environmental factors. For instance, it is known to absorb ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm) and shows antioxidant action . It should be noted that ipmp is classified as combustible and should be stored properly to prevent ignition . It should also be avoided in contact with strong oxidizing agents i.e. nitrates, oxidizing acids, chlorine bleaches, pool chlorine etc. as ignition may result .

Biochemische Analyse

Biochemical Properties

4-Isopropyl-3-methylphenol plays a crucial role in biochemical reactions. It exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . It also shows actions on the influenza virus

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to inhibit biofilm formation and exhibit antifungal and antibacterial effects against Candida fungi and multiple intraoral pathogenic microorganisms . It influences cell function by uniformly acting on various bacterial, yeast, mold, and some viral species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It suppresses oxidation and prevents the degradation of co-existing materials

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is highly stable and retains its properties over an extended period

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: o-Cymen-5-ol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Alkylierung von m-Kresol mit Isopropylalkohol in Gegenwart eines sauren Katalysators. Diese Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird o-Cymen-5-ol im größeren Maßstab unter Verwendung ähnlicher Synthesewege, jedoch mit optimierten Reaktionsbedingungen, hergestellt, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Chromatographie, um eine qualitativ hochwertige Produktion zu gewährleisten .

Arten von Reaktionen:

Oxidation: o-Cymen-5-ol kann Oxidationsreaktionen eingehen, um Chinonderivate zu bilden.

Reduktion: Die Reduktion von o-Cymen-5-ol kann zur Bildung verschiedener reduzierter phenolischer Verbindungen führen.

Substitution: o-Cymen-5-ol kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen substituiert werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; normalerweise in inerten Atmosphären durchgeführt, um Oxidation zu verhindern.

Hauptprodukte, die gebildet werden:

Oxidation: Chinonderivate.

Reduktion: Reduzierte phenolische Verbindungen.

Substitution: Verschiedene substituierte phenolische Verbindungen, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

o-Cymen-5-ol gehört zur Familie der Isopropylcresoll, zu der Verbindungen wie Thymol, Carvacrol und Chlorothymol gehören. Diese Verbindungen haben ähnliche antimikrobielle Eigenschaften, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen .

Ähnliche Verbindungen:

Chlorothymol: Wird als Antiseptikum und Desinfektionsmittel verwendet, insbesondere in Dentalpflegeprodukten.

Einzigartigkeit von o-Cymen-5-ol: o-Cymen-5-ol ist einzigartig aufgrund seiner ausgeglichenen antimikrobiellen Aktivität und seines niedrigen Toxizitätsprofils, was es für die Verwendung in einer Vielzahl von Kosmetik- und Körperpflegeprodukten geeignet macht .

Eigenschaften

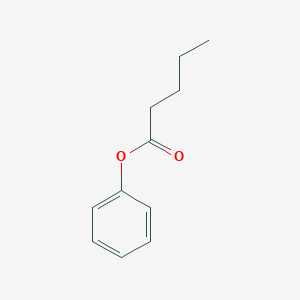

IUPAC Name |

3-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALWSVNUBBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186026 | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-02-2 | |

| Record name | 3-Methyl-4-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymen-5y-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cymen-5-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Isopropyl-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CYMEN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)